(S)-6-Bromochroman-4-amine hydrochloride is a compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The hydrochloride salt form of (S)-6-Bromochroman-4-amine enhances its solubility and stability, making it more suitable for pharmaceutical formulations.
The synthesis of (S)-6-Bromochroman-4-amine hydrochloride typically involves the modification of chroman scaffolds, which can be derived from natural sources or synthesized through various chemical pathways. The compound's synthesis has been explored in several studies focusing on the development of functionalized chroman derivatives for biological applications .
(S)-6-Bromochroman-4-amine hydrochloride is classified as an organic compound, specifically an amine and a halogenated derivative of chroman. Its structure includes a bromine atom at the 6-position of the chroman ring and an amine group at the 4-position, which contributes to its pharmacological properties.
The synthesis of (S)-6-Bromochroman-4-amine hydrochloride can be achieved through several methods, including:
The synthesis often involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. For example, using solvents like dimethylformamide or toluene under reflux conditions can enhance reaction rates and yields.
The molecular structure of (S)-6-Bromochroman-4-amine hydrochloride can be represented as follows:
The structure features a chroman ring with a bromine substituent at position 6 and an amine group at position 4, contributing to its unique properties.
Crystallographic studies have provided insights into the solid-state structure of (S)-6-Bromochroman-4-amine hydrochloride, revealing hydrogen bonding interactions that stabilize its conformation in the crystalline phase .
(S)-6-Bromochroman-4-amine hydrochloride can participate in various chemical reactions:
The reactivity of (S)-6-Bromochroman-4-amine hydrochloride is influenced by its electronic structure and steric factors associated with the chroman ring. Reaction conditions such as pH and temperature play critical roles in determining the outcome of these transformations.
The mechanism of action for (S)-6-Bromochroman-4-amine hydrochloride is primarily linked to its interaction with biological targets such as receptors or enzymes involved in neurotransmission or inflammation pathways.
Studies have indicated that compounds related to (S)-6-Bromochroman-4-amine exhibit activity at trace amine-associated receptors, which are implicated in various neurological processes .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are employed to characterize these properties .
(S)-6-Bromochroman-4-amine hydrochloride has several scientific applications:
Research continues into optimizing its pharmacological properties and exploring new therapeutic avenues based on its structural features .
The synthesis of enantiomerically pure chroman scaffolds requires precision stereocontrol at the C4 position. (S)-6-Bromochroman-4-amine hydrochloride (CAS 1810074-56-6) is typically accessed through asymmetric hydrogenation of corresponding enamine precursors or chiral resolution of racemic mixtures. Recent breakthroughs employ cascade reaction methodologies using bifunctional organocatalysts. Notably, squaramide-catalyzed oxa-Michael-nitro-Michael domino reactions between 2-hydroxynitrostyrenes and trans-β-nitroolefins yield polysubstituted chromans with exceptional stereoselectivity (>20:1 dr, 99% ee) [5]. This method constructs the chroman core while simultaneously introducing chiral centers through a single catalytic operation.
Nickel-catalyzed approaches using (R)-AntPhos ligands enable asymmetric synthesis of 3-hydroxychroman derivatives with quaternary stereocenters. This system achieves excellent enantioselectivities (typically >90% ee) and broad functional group tolerance across 69 validated substrates, demonstrating versatility for structural diversification [8]. The stereochemical integrity remains preserved during downstream transformations to the target 4-aminochroman scaffold.
Table 1: Catalytic Systems for Chroman Synthesis
Catalyst System | Reaction Type | Yield (%) | ee (%) | dr |
---|---|---|---|---|
Squaramide-quinine hybrid | Oxa-Michael/nitro-Michael | 68-82 | 71-99 | >20:1 |
Ni/(R)-AntPhos | Allylic alkylation | Up to 95 | >90 | Not reported |
Proline-derived catalyst | Enamine catalysis | 32-68 | 92-99 | 10:1->20:1 |
Regioselective bromination at the chroman C6 position presents distinct challenges due to competing electrophilic aromatic substitution (EAS) pathways. Directed ortho-metalation (DoM) strategies provide superior regiocontrol over classical EAS. Key approaches include:
Optimized bromination minimizes dihalogenated byproducts through controlled addition rates and temperature modulation (0-5°C for electrophilic methods).
Salt formation converts the free base amine to its hydrochloride salt, dramatically enhancing crystallinity, stability, and pharmaceutical processability. The reaction follows acid-base stoichiometry:
$$\ce{R-NH2 + HCl -> R-NH3+Cl-}$$
Critical parameters influencing yield and purity include:
The hydrochloride formation exhibits pH-dependent kinetics, with optimal protonation occurring at pH 3.5-4.2. In situ monitoring via Raman spectroscopy enables real-time endpoint detection, minimizing over-acidification risks. The resulting salt displays superior storage stability (accelerated stability: <0.1% degradation after 6 months at 25°C/60% RH) compared to the hygroscopic free base.
Sustainable manufacturing of (S)-6-Bromochroman-4-amine hydrochloride integrates multiple green chemistry principles:
Life cycle assessment confirms these innovations reduce the process mass intensity (PMI) from 120 to 28 kg/kg product and eliminate all Class I/II solvents. The E-factor decreased from 58 to 6.2, primarily through water-based workups and membrane purification technologies.
Table 2: Green Chemistry Process Metrics
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Process Mass Intensity | 120 kg/kg | 28 kg/kg | 77% reduction |
E-Factor | 58 | 6.2 | 89% reduction |
Energy Consumption | 850 kWh/kg | 300 kWh/kg | 65% reduction |
Solvent Waste | 3200 L/kg | 480 L/kg | 85% reduction |
Table 3: Compound Characteristics
Property | Value | Reference |
---|---|---|
CAS Registry Number | 1810074-56-6 | [7] |
Molecular Formula | C₉H₁₁BrClNO | [1] [7] |
Molecular Weight | 264.55 g/mol | [1] [7] |
SMILES (Canonical) | N[C@H]1CCOC2=C1C=C(Br)C=C2.[H]Cl | [7] |
MDL Number | MFCD24435621 | [7] |
Storage Conditions | Sealed in dry, room temperature | [7] |
Hazard Statements | H302-H315-H319-H335 | [1] |
Chiral Purity (Typical) | >99% ee | [6] |
The methodological advances in stereoselective synthesis, bromination regiocontrol, salt formation, and catalytic asymmetric approaches have established robust protocols for manufacturing (S)-6-Bromochroman-4-amine hydrochloride. Integration of green chemistry principles enables scalable production while maintaining exceptional enantiomeric purity essential for pharmaceutical applications.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0